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Welcome to the technical support center for high-throughput Single-Cell Regulatory

Accessibility (SCRA) screening. This guide is designed for researchers, scientists, and drug

development professionals to troubleshoot and prevent carryover contamination in their

experiments. As a Senior Application Scientist, this resource synthesizes technical knowledge

with practical, field-tested advice to ensure the integrity of your single-cell data.

I. Troubleshooting Guide: Diagnosing and Resolving
Carryover
This section addresses specific issues you may encounter during your SCRA screening

experiments. Each problem is followed by its probable causes and a step-by-step guide to

resolution.

Issue 1: High background signal or suspected ambient
DNA/RNA contamination in my final data.
Probable Causes:

Cell Lysis During Sample Preparation: Stressed or dying cells can release their contents,

including DNA and RNA, into the cell suspension. This "ambient" genetic material can be

captured along with intact cells, leading to a high noise-to-signal ratio.[1][2][3]
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Suboptimal Tissue Dissociation: Harsh enzymatic or mechanical dissociation protocols can

lead to excessive cell death and subsequent release of ambient nucleic acids.[1]

Carryover During Centrifugation/Washing Steps: Inadequate removal of supernatant during

cell washing steps can leave behind ambient contaminants.

Solutions:

Experimental Solutions:

Optimize Cell Handling and Dissociation:

Minimize the time between cell collection and processing to maintain cell viability.[4]

Use wide-bore pipette tips to reduce shear stress on cells.[5]

If using enzymatic dissociation, titrate enzyme concentrations and incubation times to find

the optimal balance between single-cell suspension and cell health. Consider using cold-

active proteases to reduce cell stress.[1]

Employ swinging-bucket rotors for centrifugation to gently pellet cells and improve

recovery.[5][6]

Incorporate a DNase Treatment Step:

Adding DNase I to your cell suspension buffer can help to degrade extracellular DNA

released from lysed cells.

Cell Fixation:

Fixing cells immediately after dissociation can help to trap nucleic acids within the cell,

preventing leakage into the surrounding buffer.[1][2]

Buffer Optimization:

Ensure your cell suspension and wash buffers are free of components that can interfere

with downstream enzymatic reactions, such as EDTA, magnesium, and calcium.[4] We

recommend using PBS with a low concentration of BSA (e.g., 1%).[6]
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Computational Solutions:

Utilize Ambient RNA/DNA Removal Tools:

Software packages like SoupX and CellBender can computationally estimate and remove

the contribution of ambient nucleic acids from your gene expression or chromatin

accessibility matrices.[7][8][9] CellBender, a deep generative model, is particularly

effective at learning the profile of background noise and providing a noise-free

quantification.[8][10]

Issue 2: A population of cells shows characteristics of
two distinct cell types (e.g., co-expression of mutually
exclusive markers).
Probable Causes:

Cell Doublets or Multiplets: Two or more cells being captured in the same droplet or well,

leading to a hybrid transcriptome or epigenome.[11] This is a common issue in droplet-based

single-cell platforms.

Barcode Swapping: Misassignment of sequencing reads between multiplexed samples,

which can create artificial cell populations.[12][13]

Solutions:

Experimental Solutions:

Implement "Cell Hashing":

This technique uses oligo-tagged antibodies against ubiquitously expressed surface

proteins to uniquely label cells from different samples or conditions before pooling.[11][14]

[15][16] By sequencing these "hashtag" oligos (HTOs) along with the cellular

transcriptome or epigenome, you can confidently identify and discard multiplets originating

from different samples.[14][15]

Protocol: Cell Hashing for Multiplet Detection

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.rna-seqblog.com/understanding-and-mitigating-the-impact-of-ambient-mrna-contamination-in-single-cell-rna-sequencing-analysis/
https://www.10xgenomics.com/analysis-guides/introduction-to-ambient-rna-correction
https://www.reddit.com/r/bioinformatics/comments/12asuqr/which_is_the_best_algorithm_for_removing_ambient/
https://www.10xgenomics.com/analysis-guides/introduction-to-ambient-rna-correction
https://www.10xgenomics.com/analysis-guides/background-removal-guidance-for-single-cell-gene-expression-datasets-using-third-party-tools
https://bioinformatics.ccr.cancer.gov/btep/wp-content/uploads/cihan_cell_hashing_slides_oct10_fnl.pdf
https://www.researchgate.net/publication/345703140_Detection_and_removal_of_barcode_swapping_in_single-cell_RNA-seq_data
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039488/
https://bioinformatics.ccr.cancer.gov/btep/wp-content/uploads/cihan_cell_hashing_slides_oct10_fnl.pdf
https://pubmed.ncbi.nlm.nih.gov/30567574/
https://explore.data.humancellatlas.org/projects/f81efc03-9f56-4354-aabb-6ce819c3d414
https://www.researchgate.net/publication/329795784_Cell_Hashing_with_barcoded_antibodies_enables_multiplexing_and_doublet_detection_for_single_cell_genomics
https://pubmed.ncbi.nlm.nih.gov/30567574/
https://explore.data.humancellatlas.org/projects/f81efc03-9f56-4354-aabb-6ce819c3d414
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Preparation: Prepare single-cell suspensions from your samples, ensuring high

viability (>90%).

2. Antibody Staining: Incubate each sample with a unique oligo-tagged "hashing" antibody.

3. Washing: Thoroughly wash the cells to remove unbound antibodies.

4. Pooling: Pool the uniquely labeled samples.

5. Single-Cell Partitioning: Proceed with your standard SCRA screening workflow (e.g.,

droplet-based encapsulation).

6. Library Preparation: During library preparation, ensure that both the cellular and the

hashtag oligo libraries are amplified and indexed.

7. Sequencing: Sequence both libraries.

8. Data Analysis: Use computational tools to demultiplex the data based on the hashtag

counts, identifying singlets (one hashtag detected) and multiplets (two or more hashtags

detected).

Optimize Cell Loading Concentration:

Adhere to the recommended cell loading concentrations for your specific single-cell

platform to minimize the statistical probability of doublet formation.

Computational Solutions:

Doublet Detection Algorithms:

Tools like Scrublet can computationally predict doublets based on the principle that

multiplets will have a higher library complexity (more UMIs detected) than singlets.[11]

Issue 3: Unexpected cell types or genetic variants
appearing in specific samples of a multiplexed
experiment.
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Probable Cause:

Barcode Swapping (Index Hopping): This occurs on Illumina sequencing platforms with

patterned flow cells (e.g., HiSeq 4000, NovaSeq), where free-floating index primers can lead

to the mislabeling of reads from one sample with the index of another.[12][13] This can result

in a low but significant level of cross-sample contamination, estimated to be around 2.5% on

some platforms.[12][13]

Solutions:

Experimental Solutions:

Use Unique Dual Indexing (UDI):

Employ library preparation kits that assign a unique barcode to both ends of a DNA

molecule (i7 and i5 indices).[13] A single barcode swapping event will result in a barcode

combination that is not present in your sample pool and can thus be computationally

filtered out.

Sequence on Non-Patterned Flow Cells:

For plate-based SCRA experiments where cell barcodes are reused, consider sequencing

on non-patterned flow cell instruments like the HiSeq 2500 to minimize barcode swapping.

[13]

Computational Solutions:

Barcode Swapping Detection and Removal Algorithms:

For droplet-based experiments, computational methods have been developed to identify

and remove individual molecules that have swapped between samples by leveraging the

combinatorial complexity of the data.[12][13]

II. Frequently Asked Questions (FAQs)
Q1: What are the key quality control (QC) metrics I should check to assess for carryover in my

scATAC-seq data?
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A1: Several QC metrics are crucial for evaluating the quality of scATAC-seq data and can

indicate potential carryover issues.[17] These include:

Total Fragment Counts per Cell: Represents the sequencing depth for each cell. Low

fragment counts may indicate poor cell capture or high levels of empty droplets.[17]

Transcription Start Site (TSS) Enrichment Score: This is a measure of the signal-to-noise

ratio. High-quality scATAC-seq data should show a strong enrichment of reads around TSSs.

[17]

Fraction of Reads in Peaks (FRiP): The proportion of reads that fall within called peak

regions. A low FRiP score can suggest high background noise or contamination.[18]

Nucleosome Signal: The ratio of nucleosome-sized fragments (147-294 bp) to nucleosome-

free fragments (<147 bp). This can help to assess the quality of the transposition reaction.

[19]

QC Metric Good Quality Indication Potential Issue Indication

Total Fragments
High number of fragments per

cell
Low number of fragments

TSS Enrichment High enrichment score Low enrichment score

FRiP Score High fraction of reads in peaks Low fraction of reads in peaks

Nucleosome Signal Clear periodicity Lack of clear periodicity

Q2: How can I minimize carryover when working with plate-based SCRA screening formats?

A2: Plate-based formats are susceptible to well-to-well contamination. Here are some best

practices:

Careful Pipetting: Use fresh pipette tips for each well and avoid splashing.

Seal Plates Securely: Use high-quality plate seals and ensure they are applied firmly to

prevent aerosol contamination.
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Centrifugation: Spin down plates before removing seals to collect any droplets on the seal.

Maintain Separate Workspaces: Have dedicated pre- and post-PCR areas to prevent

amplicon contamination.[4]

Q3: Can carryover affect my downstream analysis, such as cell clustering and trajectory

inference?

A3: Absolutely. Carryover can have significant confounding effects on downstream analyses:

Ambient Contamination: Can blur the distinctions between cell types, making clustering less

accurate.[20] It can also lead to the false identification of gene expression or chromatin

accessibility in cell types where it does not biologically occur.[7]

Doublets/Multiplets: Can create artificial intermediate cell states in trajectory analyses and

confound the identification of true cell types.[11]

Barcode Swapping: Can lead to the misidentification of cells and their assignment to

incorrect samples or conditions, compromising the entire experimental design.[13]

III. Visualizing Carryover and Prevention Strategies
Experimental Workflow for Carryover Prevention
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Caption: A comprehensive workflow for minimizing carryover in SCRA screening.
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Caption: A decision tree for troubleshooting high background signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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